2-(naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
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Overview
Description
2-(Naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a complex organic compound that features a naphthalene ring, an oxolane ring, and a diazepane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthalene derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution.
Synthesis of the oxolane ring: The oxolane ring can be synthesized via cyclization reactions involving diols or halohydrins.
Formation of the diazepane ring: This can be achieved through cyclization reactions involving diamines and appropriate electrophiles.
Coupling reactions: The final step would involve coupling the naphthalene derivative with the oxolane and diazepane intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the diazepane ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield naphthoquinones, while reduction could yield alcohol derivatives.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
2-(Naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-amine: A similar compound with an amine group instead of a ketone.
Uniqueness
The unique combination of the naphthalene, oxolane, and diazepane rings in 2-(naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-naphthalen-1-yl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(15-18-7-3-6-17-5-1-2-8-20(17)18)23-11-4-10-22(12-13-23)19-9-14-25-16-19/h1-3,5-8,19H,4,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMNCLNVFSZWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=CC=CC3=CC=CC=C32)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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